6-Amino-2-[2-[3-(furan-2-yl)prop-2-enoylamino]propanoylamino]hexanoic acid
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Overview
Description
6-Amino-2-[2-[3-(furan-2-yl)prop-2-enoylamino]propanoylamino]hexanoic acid is a complex organic compound featuring a furan ring, an amino group, and multiple amide linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-[2-[3-(furan-2-yl)prop-2-enoylamino]propanoylamino]hexanoic acid typically involves multi-step organic reactions. One common approach is the condensation of 3-(furan-2-yl)prop-2-enoyl chloride with 2-amino-3-(furan-2-yl)propanoic acid under controlled conditions to form the intermediate. This intermediate is then reacted with hexanoic acid derivatives to yield the final product. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
6-Amino-2-[2-[3-(furan-2-yl)prop-2-enoylamino]propanoylamino]hexanoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The amino and amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed under basic or acidic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Saturated hexanoic acid derivatives.
Substitution: Various substituted amides and amino derivatives.
Scientific Research Applications
6-Amino-2-[2-[3-(furan-2-yl)prop-2-enoylamino]propanoylamino]hexanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers
Mechanism of Action
The mechanism of action of 6-Amino-2-[2-[3-(furan-2-yl)prop-2-enoylamino]propanoylamino]hexanoic acid involves its interaction with specific molecular targets. The furan ring and amide groups can form hydrogen bonds and interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-(furan-2-yl)propanoic acid
- 3-[3-(furan-2-yl)prop-2-enamido]propanoic acid
- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives
Uniqueness
6-Amino-2-[2-[3-(furan-2-yl)prop-2-enoylamino]propanoylamino]hexanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both furan and hexanoic acid moieties allows for versatile applications in various fields .
Properties
IUPAC Name |
6-amino-2-[2-[3-(furan-2-yl)prop-2-enoylamino]propanoylamino]hexanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O5/c1-11(18-14(20)8-7-12-5-4-10-24-12)15(21)19-13(16(22)23)6-2-3-9-17/h4-5,7-8,10-11,13H,2-3,6,9,17H2,1H3,(H,18,20)(H,19,21)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZUABSYGNBFITP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C=CC1=CC=CO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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